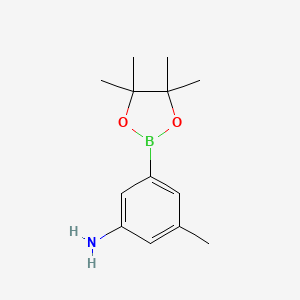

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Vue d'ensemble

Description

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound with the molecular formula C13H20BNO2. It is a boronic acid derivative, specifically a pinacol boronate ester, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boron atom bonded to a dioxaborolane ring and an aniline group, making it a versatile intermediate in various chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of an appropriate aromatic precursor. One common method is the palladium-catalyzed borylation of 3-methylaniline using bis(pinacolato)diboron. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The boron atom can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in polar aprotic solvents like tetrahydrofuran (THF).

Major Products

Oxidation: Boronic acids or borates.

Reduction: Amines or alcohols.

Substitution: Biaryl compounds in Suzuki-Miyaura reactions.

Applications De Recherche Scientifique

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components

Activité Biologique

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to delve into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H18BNO4 |

| Molecular Weight | 263.1 g/mol |

| Purity | 97% |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Medicinal Chemistry Applications

The compound is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its boron-containing structure allows it to form stable bonds with various biological targets, making it particularly useful in the development of targeted therapies.

Case Study: Anticancer Activity

Research has shown that derivatives of boron-containing compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). In vitro studies indicated an IC50 value of approximately , suggesting potent anti-proliferative activity against these cells .

Organic Synthesis

This compound serves as a versatile building block in organic chemistry. Its unique structure facilitates the synthesis of complex molecules through various reactions, including Suzuki coupling reactions which are pivotal in creating bioconjugates and drug candidates.

Fluorescent Probes

The compound can also be utilized in the development of fluorescent probes for biological imaging. This application allows researchers to visualize cellular processes with high specificity and sensitivity.

Material Science

In material science, this compound contributes to the formulation of advanced materials like polymers and coatings that benefit from its chemical stability and functional properties.

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for this compound is limited, studies on related compounds indicate favorable profiles in terms of absorption and distribution. Toxicity assessments have shown that compounds with similar structures exhibit low toxicity at high doses; however, further investigations are necessary to fully understand the safety profile of this specific compound.

Table 2: Preliminary Toxicity Data

| Compound | Toxicity Level (LD50) |

|---|---|

| Boron-containing analogs | >800 mg/kg (oral) |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common method involves reacting a halogenated aniline precursor (e.g., 3-methyl-5-bromoaniline) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)₂Cl₂) and a base (e.g., K₂CO₃) in a dioxane/water solvent system at elevated temperatures (55–110°C) . For example, yields of ~96% have been reported under optimized conditions using Pd(dppf)₂Cl₂ as the catalyst .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the structure, particularly the aromatic protons (δ 6.5–7.5 ppm) and boronate ester signals (e.g., δ 1.3 ppm for pinacol methyl groups) .

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., B-O stretches at ~1350 cm⁻¹ and N-H stretches at ~3400 cm⁻¹) .

- Melting Point Analysis : Reported melting points range from 165–170°C for structurally similar boronate esters .

- Mass Spectrometry (MS) : High-resolution MS (e.g., DART) confirms molecular weight and purity .

Q. What are the primary applications of this compound in organic synthesis?

The boronate ester moiety enables its use in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl structures, which are foundational in drug discovery and materials science . For example, it has been coupled with halogenated pyridine carboxamides to generate pharmacologically relevant intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in Suzuki-Miyaura couplings involving this compound?

Optimization strategies include:

- Catalyst Selection : Pd(dppf)₂Cl₂ offers superior activity over Pd(OAc)₂ for electron-rich aryl boronate esters .

- Solvent Systems : Mixed solvents (e.g., dioxane/water) improve solubility and reaction efficiency .

- Temperature Control : Reactions at 55–110°C balance speed and side-product formation .

- Ligand Effects : Bulky ligands (e.g., dppf) stabilize the palladium center, enhancing turnover .

Q. How should researchers address inconsistencies in synthetic yields across different batches?

Yield variations (e.g., 32% from chloroarenes vs. 65% from bromoarenes ) can arise from:

- Starting Material Purity : Ensure halogenated precursors are anhydrous and free of deactivating substituents.

- Catalyst Loading : Adjust Pd concentrations (0.5–5 mol%) to mitigate decomposition .

- Purification Methods : Use reverse-phase chromatography (acetonitrile/water) to isolate the product from boronate ester by-products .

Q. What strategies are effective for analyzing by-products in Suzuki couplings with this boronate ester?

- LC-MS : Identify dehalogenated or homocoupled by-products.

- ¹¹B NMR : Detect unreacted boronate esters or hydrolyzed boronic acids .

- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives (e.g., biaryl products) .

Q. How can this compound be utilized in the synthesis of complex pharmaceuticals?

It serves as a key intermediate in constructing:

- Anticancer Agents : Coupling with halogenated pyridines generates kinase inhibitor scaffolds .

- Antimicrobials : Boronate esters enable late-stage functionalization of quinolone antibiotics .

- Neuroactive Compounds : Used in synthesizing serotonin receptor modulators via cross-coupling with indole derivatives .

Propriétés

IUPAC Name |

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-9-6-10(8-11(15)7-9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNTYSJFQLDZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.